Molecular Weight Differentiation vs. Non-N-Ethyl Analog 2-Ethoxy-5-isopropylbenzenesulfonamide
The addition of an N-ethyl group represents a key structural modification. The target compound (CAS 881478-72-4) has a molecular weight of 271.38 g/mol , which is 28.06 g/mol greater than its closest des-ethyl analog, 2-ethoxy-5-isopropylbenzenesulfonamide (CAS 1048919-96-5, MW 243.32 g/mol) . This quantifiable difference in mass corresponds to the specific N-ethyl moiety and directly impacts compound properties.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 271.38 g/mol |
| Comparator Or Baseline | 2-ethoxy-5-isopropylbenzenesulfonamide (CAS 1048919-96-5): 243.32 g/mol |
| Quantified Difference | +28.06 g/mol (11.5% increase) |
| Conditions | Calculated from molecular formula (C13H21NO3S vs C11H17NO3S) |
Why This Matters
For procurement, this confirms the compound's unique identity and distinguishes it from a common analog that might be mistaken for it; in research, a >11% change in molecular weight can significantly alter binding kinetics, solubility, and cellular permeability.
